molecular formula C25H24N4O4S B2431948 3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide CAS No. 1115336-03-2

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B2431948
CAS No.: 1115336-03-2
M. Wt: 476.55
InChI Key: JREIKHPKKLOVLM-UHFFFAOYSA-N
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Description

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a benzamide group, and a furan moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-17-10-11-20(33-17)15-27-24(31)18-6-5-7-19(14-18)29-13-12-26-25(29)34-16-23(30)28-21-8-3-4-9-22(21)32-2/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREIKHPKKLOVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methoxyphenylamine, which is then reacted with various reagents to introduce the oxoethyl and thio groups. The imidazole ring is formed through cyclization reactions, and the final step involves coupling with the benzamide and furan moieties under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-methoxyphenyl)amino)-2-oxoethylthioimidazole derivatives
  • Benzamide derivatives
  • Furan-containing compounds

Uniqueness

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide stands out due to its unique combination of functional groups and structural features

Biological Activity

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound notable for its diverse functional groups, including an imidazole ring and a sulfanyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C25H22N4O3S\text{C}_{25}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Key Functional Groups:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis.
  • Sulfanyl Group : Implicated in redox reactions, enhancing biological activity.
  • Benzamide Moiety : Contributes to the compound's interaction with biological macromolecules.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Metal Ion Interaction : The imidazole ring can chelate metal ions, potentially inhibiting metalloproteins.
  • Enzyme Inhibition : The structure may fit into active sites of various enzymes, disrupting their function.
  • Redox Reactions : The sulfanyl group may participate in electron transfer processes, affecting cellular redox states.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole, including this compound, exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli were reported to be within the range of 20–70 µM .
BacteriaMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70
Methicillin-resistant S. aureus40–60

Cytotoxicity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of imidazole derivatives against multi-drug resistant strains. The compound showed promising results, particularly against MRSA and Klebsiella pneumoniae, demonstrating its potential in overcoming antibiotic resistance .
  • Anticancer Potential : In a recent investigation, the compound was tested on human breast cancer cell lines, where it demonstrated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

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